molecular formula C10H14O3 B6331386 (2-Ethoxy-4-methoxyphenyl)methanol CAS No. 181819-54-5

(2-Ethoxy-4-methoxyphenyl)methanol

Cat. No.: B6331386
CAS No.: 181819-54-5
M. Wt: 182.22 g/mol
InChI Key: LAPODGWMLFPIGB-UHFFFAOYSA-N
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Description

(2-Ethoxy-4-methoxyphenyl)methanol is an organic compound with the molecular formula C10H14O3 It is a derivative of phenol, where the phenolic hydrogen is replaced by an ethoxy group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-4-methoxyphenyl)methanol can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-4-methoxybenzaldehyde with a reducing agent such as sodium borohydride. The reaction typically takes place in an alcohol solvent like methanol or ethanol, under mild conditions, to yield the desired alcohol product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-4-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-Ethoxy-4-methoxybenzaldehyde or 2-Ethoxy-4-methoxybenzoic acid.

    Reduction: 2-Ethoxy-4-methoxyphenylmethane.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

(2-Ethoxy-4-methoxyphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Ethoxy-4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing metabolic transformations that lead to its biological effects. The presence of the ethoxy and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-ethoxyphenol: Similar structure but with different functional group positions.

    4-Methoxyphenol: Lacks the ethoxy group, leading to different chemical properties.

    2-Ethoxyphenol: Lacks the methoxy group, affecting its reactivity and applications.

Uniqueness

(2-Ethoxy-4-methoxyphenyl)methanol is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties and reactivity. This dual substitution pattern can enhance its solubility, stability, and potential biological activity compared to its analogs.

Properties

IUPAC Name

(2-ethoxy-4-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-13-10-6-9(12-2)5-4-8(10)7-11/h4-6,11H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPODGWMLFPIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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